molecular formula C13H11N3O3S B2938517 N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1396865-21-6

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2938517
CAS No.: 1396865-21-6
M. Wt: 289.31
InChI Key: WNCNJZZVRHQNLN-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (referred to here as BG13317) is a synthetic small molecule featuring a benzothiadiazole core linked to a carboxamide group and substituted with a hydroxyethyl-furan moiety. Its molecular formula is C17H13N3O4S, with a molecular weight of 355.37 g/mol and a purity of 90% for research use .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-12(9-3-4-19-7-9)6-14-13(18)8-1-2-10-11(5-8)16-20-15-10/h1-5,7,12,17H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCNJZZVRHQNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan and benzothiadiazole intermediates. One common method involves the reaction of 2-aminobenzothiazole with furan-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-carboxaldehyde .

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The furan and benzothiadiazole moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may exert its effects through hydrogen bonding, electrostatic interactions, and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

Comparison with Kinase Inhibitors: Dasatinib and Derivatives

Dasatinib (BMS-354825), a clinically approved tyrosine kinase inhibitor, shares a carboxamide-thiazole scaffold but differs in substituents and core heterocycle. Key distinctions include:

  • Core Structure : Dasatinib uses a thiazole ring, whereas BG13317 employs a benzothiadiazole system. The latter’s extended aromaticity may enhance π-π stacking interactions but reduce solubility .
  • Substituents : Dasatinib’s 4-(2-hydroxyethyl)piperazine group improves solubility and kinase binding, while BG13317’s hydroxyethyl-furan moiety may engage in hydrogen bonding or interactions with furan-recognizing enzymes .
  • Potency: Dasatinib exhibits subnanomolar potency in kinase assays due to optimized hydrogen-bond interactions with kinase ATP pockets. BG13317’s activity remains uncharacterized but could diverge due to its distinct core .
Table 1: Structural and Pharmacological Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Known Activity
BG13317 Benzothiadiazole 2-(furan-3-yl)-2-hydroxyethyl 355.37 Research use (unconfirmed)
Dasatinib Thiazole 4-(2-hydroxyethyl)piperazine, chloroaryl 488.01 (monohydrate) Pan-Src kinase inhibitor
AC1Q3KJ2 Benzothiazole 6-chloro, benzodioxole 332.76 Uncharacterized
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide Furan-carboxamide 3-hydroxy-4-methylphenyl 231.23 Potential anti-inflammatory

Comparison with Anti-inflammatory Amides

highlights anti-inflammatory amides from Lycium yunnanense, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (compound 10 ), which shares a hydroxyethyl group with BG13315. These compounds inhibit pro-inflammatory cytokines (e.g., IL-2) with IC50 < 17.21 µM , suggesting BG13317’s furan and hydroxyethyl groups may similarly target inflammation pathways .

Comparison with Benzothiazole/Benzodioxole Analogs

  • AC1Q3KJ2 (N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide): Features a chloro-benzothiazole core, which may enhance electrophilic interactions compared to BG13317’s benzothiadiazole. The benzodioxole substituent could improve metabolic stability .
  • N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide (): Combines benzotriazole and furan-carboxamide motifs. The ethoxyphenyl group may enhance lipophilicity, contrasting with BG13317’s polar hydroxyethyl group .

Key Research Findings and Hypotheses

Role of Furan and Hydroxyethyl Groups : The furan moiety may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, while the hydroxyethyl group could mimic Dasatinib’s solubilizing substituents .

Therapeutic Potential: Based on anti-inflammatory amides () and kinase inhibitors (), BG13317 might dual-target inflammation and kinase pathways, though experimental validation is needed .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS Number: 2034235-43-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H13N3O4S
  • Molecular Weight : 355.3678 g/mol
  • SMILES Notation : O=C(c1ccc2c(c1)nsn2)NCC(c1ccco1)(c1ccoc1)O

The compound contains multiple functional groups, including a furan ring and a hydroxyethyl group, contributing to its reactivity and interactions with biological targets. The benzothiadiazole moiety is particularly significant due to its established pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiadiazole compounds exhibit notable anticancer activity. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Study : A study demonstrated that a related benzothiadiazole derivative displayed an IC50 value of 1.55 μM against certain cancer cell lines, indicating potent inhibitory effects on tumor growth .

Antimicrobial Activity

The sulfonamide group present in this compound also suggests potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial effects:

  • Research Findings : Compounds with similar structures have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The inhibition of bacterial folic acid synthesis is a common mechanism through which these compounds exert their effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The initial step often includes the reaction of furan derivatives with benzothiadiazole precursors.
  • Reaction Conditions : Controlled temperatures and specific solvents are crucial for optimizing yield and purity.
  • Common Reagents : Potassium permanganate (oxidizing agent), thionyl chloride (chlorination), and various nucleophiles for substitution reactions are commonly used .

Research Findings and Case Studies

StudyFindings
Study 1Compound exhibited IC50 value of 1.55 μM against cancer cell lines .
Study 2Demonstrated antibacterial activity against multiple bacterial strains .
Study 3Identified as a potential inhibitor of SARS-CoV-2 main protease with promising low cytotoxicity .

Q & A

Q. What synthetic strategies are recommended for preparing N-[2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Coupling Reactions : React 2,1,3-benzothiadiazole-5-carboxylic acid derivatives with furan-containing hydroxyethylamine intermediates. Evidence from similar benzothiadiazole syntheses suggests using coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen .

Functional Group Protection : Protect the hydroxyl group in the furan-3-yl ethanol intermediate using tert-butyldimethylsilyl (TBS) chloride to avoid side reactions during amide bond formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm the presence of furan protons (δ 6.2–7.4 ppm), hydroxyethyl groups (δ 3.5–4.1 ppm), and benzothiadiazole carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Validate amide C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or O–H⋯O) to confirm stereochemistry .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s anticancer activity?

  • Methodological Answer :
  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the benzothiadiazole ring to improve electron affinity, as seen in analogous thiadiazole derivatives with IC₅₀ values < 10 μM against MCF-7 cells .
  • Bioisosteric Replacement : Replace the furan ring with thiophene or pyrazole moieties to modulate lipophilicity and binding affinity .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II, followed by SAR analysis .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay at 48 hrs, 10% FBS RPMI media) to minimize variability .
  • Control Experiments : Test metabolites (e.g., hydrolyzed hydroxyethyl group) to rule out off-target effects .
  • Collaborative Validation : Cross-validate results with independent labs using identical compound batches and cell lines .

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